molecular formula C12H28N2 B11964058 1,3-Propanediamine, N,N-dibutyl-N'-methyl- CAS No. 189625-05-6

1,3-Propanediamine, N,N-dibutyl-N'-methyl-

Cat. No.: B11964058
CAS No.: 189625-05-6
M. Wt: 200.36 g/mol
InChI Key: JGDRVSWEZYEQOM-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-dibutyl-N’-methyl- is an organic compound with the molecular formula C11H26N2. It is also known by other names such as N,N-Dibutyl-1,3-propanediamine and 3-(Dibutylamino)propylamine . This compound is characterized by its two butyl groups and one methyl group attached to the nitrogen atoms in the 1,3-propanediamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediamine, N,N-dibutyl-N’-methyl- can be synthesized through the reaction of N-(3-bromopropyl)phthalimide with dibutylamine at 140-150°C for 10 hours. This reaction produces N-(3-dibutylaminopropyl)phthalimide, which is then treated with hydrochloric acid to yield 3-(dibutylamino)propylamine hydrochloride. The final product is obtained by neutralizing the hydrochloride salt with a base .

Industrial Production Methods

The industrial production of this compound involves a continuous process using a fixed-bed reactor. The starting materials, dimethylamine and acrylonitrile, are reacted in a molar ratio of 10:1 to 1:1 at a temperature range of 10-120°C. The intermediate product, dimethylaminopropionitrile, is then hydrogenated in the presence of a Raney-Ni catalyst and an alcohol solution containing 0.1-10% base. This process yields N,N-dimethyl-1,3-propanediamine with a high conversion rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-dibutyl-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Propanediamine, N,N-dibutyl-N’-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-dibutyl-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediamine, N,N-dibutyl-N’-methyl- is unique due to its specific combination of butyl and methyl groups attached to the nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .

Properties

CAS No.

189625-05-6

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N',N'-dibutyl-N-methylpropane-1,3-diamine

InChI

InChI=1S/C12H28N2/c1-4-6-10-14(11-7-5-2)12-8-9-13-3/h13H,4-12H2,1-3H3

InChI Key

JGDRVSWEZYEQOM-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCNC

Origin of Product

United States

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